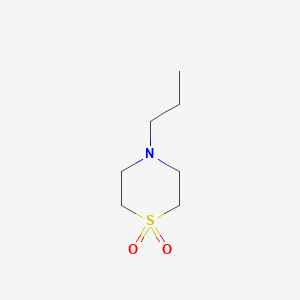

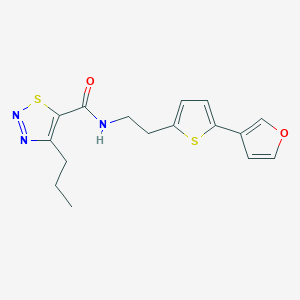

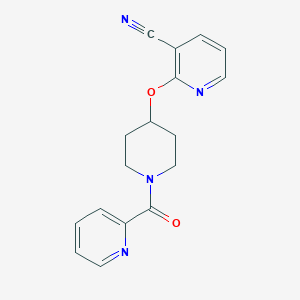

4-(4-chlorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-chlorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, also known as CP-47,497, is a synthetic cannabinoid compound that has been extensively researched in the field of pharmacology. It was first synthesized in the 1990s by Pfizer, Inc. as a potential treatment for pain and inflammation. However, due to its potent psychoactive effects, it was never developed as a pharmaceutical drug.

Applications De Recherche Scientifique

Hydrogen Bonding in Anticonvulsant Enaminones

Research into hydrogen bonding within anticonvulsant enaminones has shown the significance of the structural arrangement and intermolecular interactions in determining the pharmacological efficacy of such compounds. The study on enaminones, including derivatives with chlorophenyl groups, highlights the role of hydrogen bonding in forming stable molecular configurations (Kubicki et al., 2000).

Synthesis and Properties of Polyamides

Investigations into the synthesis of polyamides and poly(amideimide)s based on aromatic diamines featuring chlorophenyl and other substituents reveal their potential as high-performance polymeric materials. These studies demonstrate the versatility of thiophene derivatives in creating materials with desirable thermal stability and mechanical properties (Hsiao et al., 1995).

Heterocyclic Synthesis with Nitriles

Research into the synthesis of heterocyclic compounds using nitriles as starting materials has led to the creation of various thiophene and thieno[2,3-d]pyrimidine derivatives. This work showcases the chemical versatility of thiophene derivatives in synthesizing a wide range of biologically relevant molecules (Abdelrazek, 1989).

Electrochemical Polymerization of Terthiophene Derivatives

The electrochemical polymerization of terthiophene derivatives has been explored for the development of conducting polymers. This research underlines the impact of aromatic substituents on the polymerizability and properties of the resulting polymers, with applications in electronic materials (Visy et al., 1994).

Dearomatizing Rearrangements of Lithiated Thiophenecarboxamides

Studies on the dearomatizing rearrangements of lithiated thiophenecarboxamides have uncovered pathways to transform thiophene derivatives into pyrrolinones, azepinones, and other valuable heterocyclic structures. This research highlights the synthetic utility of thiophene derivatives in accessing complex heterocyclic frameworks (Clayden et al., 2004).

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-N-(3-phenylpropyl)-3-pyrrol-1-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2OS/c25-20-12-10-19(11-13-20)21-17-29-23(22(21)27-15-4-5-16-27)24(28)26-14-6-9-18-7-2-1-3-8-18/h1-5,7-8,10-13,15-17H,6,9,14H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYSHCLJNILXDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2988487.png)

![5-Benzyl-2-thieno[3,2-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2988493.png)

![2-Chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile](/img/structure/B2988498.png)

![N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2988504.png)

![3-Benzyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2988505.png)